molecular formula C11H14N2O3 B2709361 (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one CAS No. 1046046-43-8

(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B2709361
CAS No.: 1046046-43-8
M. Wt: 222.244
InChI Key: YWVXTXRVYLHDQS-UMYMBVSISA-N
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Description

(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (CAS 1046046-43-8) is a chiral bicyclic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This chemical serves as a key synthetic intermediate and privileged structural motif in medicinal chemistry, particularly in the development of novel pyrazole-azabicyclo[3.2.1]octane sulfonamide derivatives . Its primary research value lies in its application as a potent, non-covalent inhibitor of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) . Inhibition of intracellular NAAA is a promising therapeutic strategy for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby enhancing and prolonging its anti-inflammatory and analgesic efficacy at the site of inflammation . Compounds featuring this core structural scaffold have demonstrated inhibitory activity in the low nanomolar range against human NAAA, making them valuable pharmacological tools for investigating chronic inflammatory conditions, such as multiple sclerosis, in experimental models . The specific stereochemistry (2S,5R) and the 3,5-dimethylpyrazole moiety are critical for binding affinity and inhibitory activity . The bicyclic core is related to dihydrolevoglucosenone, a chiral, bio-based building block, highlighting the potential for developing sustainable chemistries . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2S,5R)-2-(3,5-dimethylpyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-6-3-7(2)13(12-6)8-4-9(14)11-15-5-10(8)16-11/h3,8,10-11H,4-5H2,1-2H3/t8-,10?,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVXTXRVYLHDQS-UMYMBVSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CC(=O)C3OCC2O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1[C@H]2CC(=O)[C@@H]3OCC2O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the dioxabicyclo octane structure. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The pyrazole ring and dioxabicyclo framework can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells. For instance, a study highlighted the synthesis of pyrazole-based compounds that demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancers . The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. Compounds similar to (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one have shown effectiveness against a range of bacterial and fungal strains. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of pyrazole derivatives in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may help mitigate oxidative stress and inflammation in neural tissues, providing a protective effect against neuronal damage .

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Bicyclic Structure :
    • The bicyclic core can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrazole Moiety :
    • The pyrazole ring can be introduced via condensation reactions using 3,5-dimethylpyrazole derivatives.
  • Functionalization :
    • Further modifications can be made to enhance solubility or biological activity through various functional groups.

Reaction Conditions

The synthesis often requires specific conditions such as temperature control, solvent selection (e.g., DMSO or ethanol), and catalysts (e.g., bases or acids) to optimize yield and purity.

Case Study 1: Anticancer Activity Assessment

In a study conducted by Banu et al., several pyrazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines (HeLa and MDA-MB-231). The results indicated that certain derivatives exhibited GI50 values as low as 0.15 µM, demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, suggesting strong antimicrobial properties .

Mechanism of Action

The mechanism of action of (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Bicyclic Scaffold Modifications

(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one (CAS: 1087696-49-8)
  • Structure : Lacks the pyrazole substituent, retaining only the bicyclic ketone core.
  • Properties: Molecular formula C₆H₈O₃, average mass 128.127 g/mol.
  • Applications : Used as a chiral building block in organic synthesis.
(1S,2S,3S,4R,5S)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
  • Structure : Features a hydroxylated bicyclic core with a chlorinated aromatic substituent.
  • Properties : Modified for enhanced hydrogen-bonding capacity and bioavailability. Patented as a solid dispersion with (2S)-5-oxopyrrolidine-2-carboxylic acid to improve stability .
Key Differences:
Compound Substituent Molecular Weight Key Features
Target Compound (CAS: 380342-39-2) 3,5-Dimethylpyrazole 236.27 g/mol* Enhanced steric bulk, π-π interactions
(5R)-Core (CAS: 1087696-49-8) None 128.13 g/mol Simpler structure, higher solubility
Hydroxylated Derivative (Patent) Chloro-aryl, hydroxymethyl ~600 g/mol* Improved bioavailability, solid-state stability

*Calculated based on molecular formula.

Heterocyclic Substituent Variations

(2S,5R)-2-(1H-Benzo[d]imidazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
  • Structure : Substitutes pyrazole with a benzimidazole group.
  • Properties : Benzimidazole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets (e.g., enzymes or receptors). However, this compound is also discontinued .
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones
  • Structure: Combines dihydropyrazole with thiazolidinone, differing in scaffold but retaining pyrazole-related motifs.
Key Differences:
Compound Heterocycle Functional Impact
Target Compound 3,5-Dimethylpyrazole Electron-rich, moderate steric hindrance
Benzimidazole Analog Benzimidazole Increased π-stacking, potential DNA binding
Thiazolidinone-Pyrazole Hybrid Thiazolidinone + dihydropyrazole Broader pharmacological potential

Research Implications

  • Structural Insights : The pyrazole substituent in the target compound likely confers unique electronic properties compared to hydroxylated or benzimidazole-substituted analogs.
  • Synthetic Challenges : Multi-step syntheses (e.g., 8-step routes for related compounds ) may explain discontinuation, necessitating streamlined methodologies.
  • Biological Potential: While direct activity data are unavailable, pyrazole and benzimidazole motifs are associated with antimicrobial and anticancer properties , suggesting unexplored applications.

Biological Activity

The compound (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one is a bicyclic organic molecule notable for its unique structural characteristics and potential biological activities. Its structure includes a bicyclo[3.2.1] framework and a pyrazole moiety, making it a candidate for various medicinal applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate pyrazole derivatives with bicyclic systems. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure and purity of the synthesized compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may act as an inhibitor or agonist depending on the target involved. For instance, studies have shown that compounds with similar structures can modulate enzyme activities or receptor functions, influencing various physiological processes.

Binding Affinity and Assays

Quantitative data on binding affinities can be obtained through assays like Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assays (ELISA). These methods help elucidate the compound's efficacy in interacting with biological targets.

Case Studies

  • Anticancer Activity : Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties in various cancer models. For example, studies demonstrate that these compounds can induce apoptosis in cancer cells by triggering specific signaling pathways associated with cell cycle arrest and DNA damage response.
  • Anti-inflammatory Effects : Another area of research focuses on the anti-inflammatory potential of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits by inhibiting neuroinflammatory processes and promoting neuronal survival in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryReduces pro-inflammatory cytokine production
NeuroprotectiveInhibits neuroinflammation

Q & A

Q. What computational tools are best suited for modeling interactions between this compound and biological macromolecules?

  • Methodology : Use molecular dynamics (GROMACS) to simulate binding to lipid bilayers or proteins. Validate with free-energy perturbation (FEP) calculations. For crystallographic data, refine models with PHENIX or Coot .

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